N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide
Overview
Description
N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H8N2O5S It is characterized by the presence of a hydroxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide typically involves the nitration of 2-hydroxyaniline followed by sulfonation. The nitration step introduces the nitro group at the para position relative to the hydroxy group. The sulfonation step involves the reaction of the nitrated compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Strong nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonamide groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonamide group can mimic the structure of natural substrates or inhibitors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide
- N-(2-Hydroxy-3-nitrophenyl)methanesulfonamide
- N-(2-Hydroxy-4-chlorophenyl)methanesulfonamide
Comparison:
- N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules.
- Compounds with different substituents or positions of the nitro group may exhibit different chemical and biological properties, such as altered reactivity in substitution reactions or different binding affinities to biological targets.
Properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)8-6-3-2-5(9(11)12)4-7(6)10/h2-4,8,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFUBYGNNVGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595184 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38880-53-4 | |
Record name | N-(2-Hydroxy-4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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